(R)-Prilocaine
Overview
Description
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®-: is an organic compound that belongs to the class of amides. It is characterized by the presence of a propanamide group attached to a 2-methylphenyl and a propylamino group. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For instance, 2-methylbenzoic acid can be reacted with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Optical Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-methylphenyl)-2-(propylamino)oxamide.
Reduction: Formation of N-(2-methylphenyl)-2-(propylamino)amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(2-methylphenyl)-2-(ethylamino)-: Similar structure but with an ethyl group instead of a propyl group.
Propanamide, N-(2-methylphenyl)-2-(methylamino)-: Similar structure but with a methyl group instead of a propyl group.
Propanamide, N-(2-methylphenyl)-2-(butylamino)-: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s interaction with biological targets and its overall activity, making it distinct from its similar counterparts.
Properties
IUPAC Name |
(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162209 | |
Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-32-8 | |
Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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